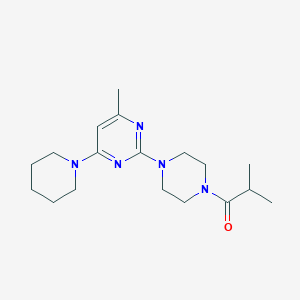
2-(2-isopropylphenoxy)-N-1,3-thiazol-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-isopropylphenoxy)-N-1,3-thiazol-2-ylacetamide is a subject of interest in the field of organic chemistry due to its potential biological activities and applications in various fields excluding drug-related uses.
Synthesis Analysis
The synthesis of 2-(2-isopropylphenoxy)-N-1,3-thiazol-2-ylacetamide involves the reaction of ethyl 2-(2-isopropylphenoxy)acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The product undergoes recrystallization to achieve purity and is characterized by elemental analyses and spectroscopic techniques such as HNMR and LC-MS (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-(2-isopropylphenoxy)-N-1,3-thiazol-2-ylacetamide has been determined to crystallize in the orthorhombic crystal system with space group Pbca. The crystal structure analysis revealed intermolecular hydrogen bonds of the type N–H⋅⋅⋅O and two intramolecular interactions, contributing to its stability and molecular conformation (Sharma et al., 2018).
Chemical Reactions and Properties
This compound participates in reactions typical of acetamides, including amidation and cycloaddition reactions. Its reactivity is influenced by the presence of the thiazol and isopropylphenoxy groups, which can interact with various reagents to form a diverse range of products, indicating its versatile chemical behavior (Yu et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Corrosion Inhibition
- A study discusses the synthesis of acetamide derivatives, including those with long alkyl side chains, and evaluates their effectiveness as corrosion inhibitors. These compounds showed promising inhibition efficiencies in both acidic and mineral oil media, suggesting their potential application in protecting metals against corrosion (Yıldırım & Çetin, 2008).
Anticancer Applications
- Another research effort led to the synthesis of "N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide," which displayed anticancer activity through in silico modeling targeting the VEGFr receptor. The study presents the compound as a potential anticancer agent, supported by molecular docking analysis and structural elucidation (Sharma et al., 2018).
Anti-inflammatory and Analgesic Properties
- Research on 1,3,4-Thiadiazoles synthesized for their anti-inflammatory and analgesic properties revealed significant activities compared to ibuprofen, indicating their potential as new therapeutic agents. The study also explored their mechanism of action against the COX-2 enzyme through structure-based drug design (Shkair et al., 2016).
Antimicrobial and Surface Active Agents
- The synthesis of thiazole, oxazole, pyrimidine, and pyridazine derivatives from 2-cyano-N-octadecylacetamide aimed to improve surfactant properties while also demonstrating antimicrobial activity. These compounds highlight the intersection of material science and biomedicine, showing potential for use as nonionic surface active agents with biological applications (El-Sayed & Ahmed, 2016).
Photoinitiator for Polymer Networks
- A novel study synthesized a photoinitiator based on thioxanthone and polyhedral oligomeric silsesquioxane (POSS) for the preparation of hybrid networks in an air atmosphere. This approach demonstrates the utility of acetamide derivatives in creating materials with enhanced thermal stability and robust polymer/filler networks, suitable for various industrial applications (Batibay et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10(2)11-5-3-4-6-12(11)18-9-13(17)16-14-15-7-8-19-14/h3-8,10H,9H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZLIDFZZWEIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)
![5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5545425.png)


![(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)
![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)


![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)
![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)
![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)
![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)
